
5-(4-biphenylylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
説明
5-(4-biphenylylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, commonly known as PBD, is a heterocyclic organic compound that has been extensively studied due to its unique properties. PBD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in scientific research. In
作用機序
The mechanism of action of PBD is based on its ability to intercalate into the DNA helix. PBD can insert itself between the base pairs of DNA, causing a distortion in the helix structure. This distortion can lead to DNA damage, such as strand breaks or crosslinks, which can ultimately result in cell death. PBD has been found to exhibit preferential binding to certain DNA sequences, such as those with high AT content.
Biochemical and Physiological Effects
PBD has been found to exhibit a range of biochemical and physiological effects. In addition to its DNA intercalation properties, PBD has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and RNA polymerase. PBD has also been found to induce apoptosis, or programmed cell death, in cancer cells. In terms of physiological effects, PBD has been shown to have low toxicity in animal models and to be rapidly excreted from the body.
実験室実験の利点と制限
One of the primary advantages of PBD is its ability to selectively target DNA and induce cell death in cancer cells. This makes it a promising candidate for cancer therapy. Additionally, PBD has been found to have low toxicity and to be rapidly excreted from the body, which is important for drug development. However, one of the limitations of PBD is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, PBD can exhibit non-specific binding to proteins and other biomolecules, which can complicate its use in certain applications.
将来の方向性
There are several future directions for research involving PBD. One area of interest is the development of PBD-based drug delivery systems, which could be targeted to specific cells or tissues. Another area of interest is the exploration of PBD as a potential therapeutic agent for other diseases, such as viral infections or genetic disorders. Additionally, further studies are needed to better understand the mechanism of action of PBD and its interactions with DNA and other biomolecules.
科学的研究の応用
PBD has been widely used in scientific research due to its unique properties. One of its primary applications is as a fluorescent probe for detecting nucleic acids. PBD can intercalate into the DNA helix and emit fluorescence, allowing for the visualization and quantification of DNA in cells and tissues. PBD has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent that can selectively kill cancer cells. Additionally, PBD has been studied for its potential as a drug delivery system, as it can be conjugated with various drugs and targeted to specific cells or tissues.
特性
IUPAC Name |
3-(3-methylphenyl)-5-[(4-phenylphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-16-6-5-9-20(14-16)22-23-21(25-24-22)15-17-10-12-19(13-11-17)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDDJJQTTUCDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biphenyl-4-ylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4853519.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4853526.png)
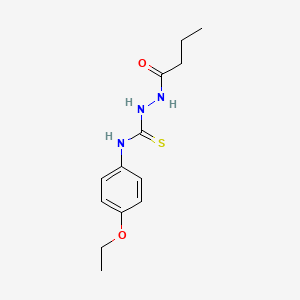
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4853538.png)
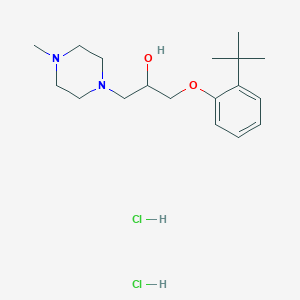
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4853572.png)
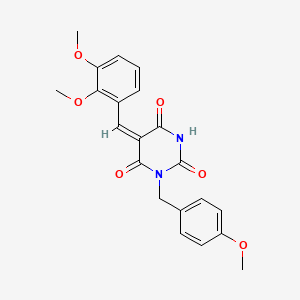
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4853587.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B4853600.png)
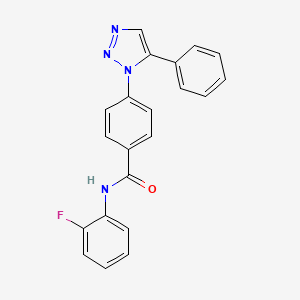
![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4853622.png)
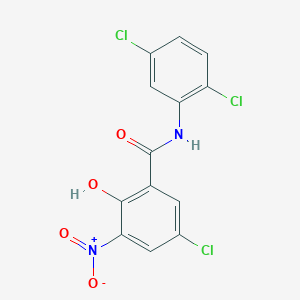
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4853638.png)